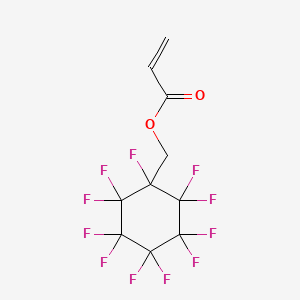![molecular formula C10H8F3N5 B1362341 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine CAS No. 30508-78-2](/img/structure/B1362341.png)
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
Overview
Description
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5 . It is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazine ring substituted with a phenyl group and three nitrogen atoms . The compound crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.20 . It is a solid with a melting point of 207-211 °C and a boiling point of 333-334 °C .Scientific Research Applications
Green Synthesis
2,4-Diamino-1,3,5-triazines, including derivatives like 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, can be synthesized using a green procedure involving microwave irradiation. This method is notable for its reduced solvent use, short reaction time, and simplicity, contributing to environmentally friendly chemistry practices (Díaz‐Ortiz et al., 2004).
Liquid Crystalline Properties
These triazine derivatives exhibit fascinating thermotropic liquid crystalline properties, useful in materials science. Compounds with semiperfluorinated chains show unique mesophases like lamellar, columnar, and cubic mesophases, which are pivotal in the development of advanced materials with specific optical and electronic properties (Kohlmeier et al., 2006).
Hydrogen-Bonded Mesogens
In the realm of soft matter physics, these derivatives form hydrogen-bonded mesogens when mixed with benzoic acids. These mesogens self-organize into various mesophases, demonstrating the potential of triazine derivatives in the design of new liquid crystalline materials (Kohlmeier & Janietz, 2010).
Supramolecular Chemistry
The triazine derivatives are key players in supramolecular chemistry, forming complex structures through hydrogen bonding with other molecules like dicarboxylic acids. This property is significant in crystal engineering, where the design of molecular assemblies with desired physical properties is crucial (Nandy et al., 2016).
Electrochemical Detection
They have notable electrochemical behavior, making them suitable for detection in chromatographic systems. This application is particularly relevant in environmental analysis, where monitoring herbicide levels in soil and plants is essential (Schmidt et al., 2010).
Photophysical Properties
These compounds also exhibit interesting photophysical properties, which is important in the field of non-linear optics. The study of their absorption and emission behavior in different solvents can lead to the development of new materials for optical applications (Devi et al., 2012).
Energetic Materials
Finally, triazine-based compounds are researched for their potential as energetic materials. They possess high thermal stability and low impact sensitivity, making them candidates for safe and efficient energetic applications (Liu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of this compound.
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s trifluoromethyl group enhances its binding affinity to specific proteins, leading to altered protein function and enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell determines its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFDDZCSSDQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381973 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-78-2 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



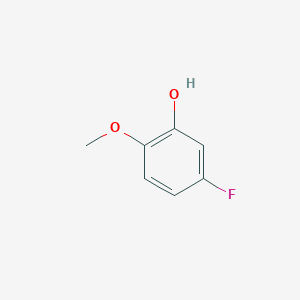


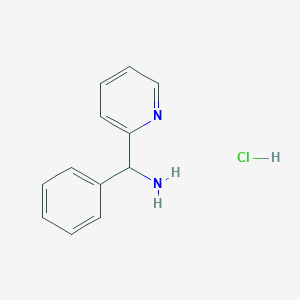
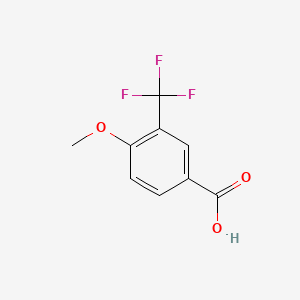


![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
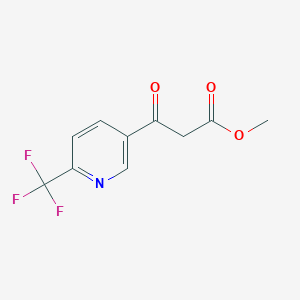
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
